![molecular formula C17H21N3O B5139608 (2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone](/img/structure/B5139608.png)
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone
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Overview
Description
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone is a complex organic compound that features a quinoxaline ring substituted with dimethyl groups and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone typically involves the reaction of 2,3-dimethylquinoxaline with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoxaline derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxalines .
Scientific Research Applications
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone involves its interaction with specific molecular targets. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,3-Dimethyl-6-quinoxalinyl)(piperidino)methanone: Similar structure but lacks the methyl group on the piperidine ring.
(2,3-Diphenyl-6-quinoxalinyl)(4-methyl-1-piperazinyl)methanone: Features phenyl groups instead of methyl groups on the quinoxaline ring
Uniqueness
(2,3-Dimethyl-6-quinoxalinyl)(4-methylpiperidino)methanone is unique due to the presence of both dimethyl groups on the quinoxaline ring and the methyl group on the piperidine ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-11-6-8-20(9-7-11)17(21)14-4-5-15-16(10-14)19-13(3)12(2)18-15/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEFXTNDEAVSNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC3=NC(=C(N=C3C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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